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molecular formula C12H15BrN2O2 B8423888 (5-Bromo-pyridin-2-yl)-(4-hydroxy-4-methyl-piperidin-1-yl)-methanone

(5-Bromo-pyridin-2-yl)-(4-hydroxy-4-methyl-piperidin-1-yl)-methanone

Cat. No. B8423888
M. Wt: 299.16 g/mol
InChI Key: NAFVMSNBTUUQLB-UHFFFAOYSA-N
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Patent
US08772300B2

Procedure details

1-(5-Bromo-pyridine-2-carbonyl)-piperidin-4-one (Example 37, step 1) (135 mg, 0.48 mmol) was dissolved in THF (3 ml) and the mixture was cooled to 0-5° C. 3M Methylmagnesium bromide (190 μl, 0.57 mmol, 1.2 equiv.) was added drop wise at 0-5° C. and the mixture was stirred for 2 hours at 0-5° C. The reaction mixture was extracted with saturated NH4Cl solution and two times with ethyl acetate. The organic layers were extracted with water and brine, dried over sodium sulfate and evaporated to dryness. The crude product was purified by flash chromatography with a 20 g silica gel column and eluting with heptane:ethyl acetate 100:0→0:100. The desired (5-bromo-pyridin-2-yl)-(4-hydroxy-4-methyl-piperidin-1-yl)-methanone (35 mg, 25% yield) was obtained as a colorless oil, MS: m/e=299.2/301.1 (M+H+).
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
190 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)=[O:9])=[N:6][CH:7]=1.[CH3:17][Mg]Br>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:10]2[CH2:11][CH2:12][C:13]([OH:16])([CH3:17])[CH2:14][CH2:15]2)=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)N1CCC(CC1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
190 μL
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with saturated NH4Cl solution and two times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layers were extracted with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography with a 20 g silica gel column
WASH
Type
WASH
Details
eluting with heptane:ethyl acetate 100:0→0:100

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)N1CCC(CC1)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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